Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with the molecular formula C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol . The compound features a 4-methylphenyl substituent at position 1 and a cyano group at position 5, which contribute to its electronic and steric profile.
Properties
IUPAC Name |
ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-22-16(21)14-11(3)13(9-17)15(18)20(19-14)12-7-5-10(2)6-8-12/h5-8,18H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZPBUIBOPOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N)C(=C1C)C#N)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352248 | |
| Record name | Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120049-79-8 | |
| Record name | Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 120049-79-8, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.33 g/mol
- IUPAC Name : this compound
- SMILES Representation : CCOC(=O)C1=NN(C(=N)C(C#N)=C1C)C1=CC=C(C)C=C1
Cytotoxicity and Safety Profile
The safety profile of ethyl 5-cyano derivatives has been assessed through hemolytic activity tests and cytotoxicity assays:
- Hemolytic Activity :
- Cytotoxicity :
The mechanisms underlying the biological activities of ethyl 5-cyano derivatives involve several pathways:
- Inhibition of Enzymatic Targets :
-
Antibiofilm Mechanism :
- The antibiofilm activity suggests that these compounds may interfere with quorum sensing or biofilm matrix production in bacteria, although specific pathways for ethyl 5-cyano remain to be elucidated.
Case Studies and Research Findings
While direct studies on ethyl 5-cyano-6-imino derivatives are scarce, several related case studies highlight the potential of similar compounds:
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the cyano and imino groups enhances the biological activity, making it a candidate for further pharmacological studies .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be utilized in the preparation of pyrimidinone derivatives through cycloaddition reactions. Such derivatives have demonstrated promising anti-inflammatory and anti-tumor properties .
Material Science
In material science, this compound has potential applications in the development of organic semiconductors and polymers. Its unique electronic properties can be exploited to create materials with enhanced conductivity and stability .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal explored the synthesis of various derivatives from this compound. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation. The study concluded that modifications to the structure could enhance potency and selectivity against specific cancer types .
Case Study 2: Synthesis of Pyrimidinones
Another research article detailed the method for synthesizing pyrimidinone derivatives using this compound as a starting material. The resulting compounds exhibited promising anti-inflammatory properties, indicating that this compound could be pivotal in developing new therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 12g) reduce synthesis yields (40%) compared to electron-donating groups (e.g., -OCH₃ in 12e: 81% yield) . The 4-hydroxyphenyl derivative (12d) exhibits the highest melting point (220–223°C), likely due to hydrogen-bonding interactions .
Physicochemical and Spectral Data
- IR Spectroscopy: The target compound’s imino group (C=N) is expected to show absorption near 1593 cm⁻¹, consistent with related dihydropyridazines (e.g., compound 4 in ) .
- NMR : Analogous compounds exhibit characteristic signals for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 6.8–8.0 ppm) .
Preparation Methods
Table 1: Comparative Analysis of MCR Conditions for Pyridine Derivatives
| Reactants | Solvent | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Malononitrile, EAA, PhCHO | Ethanol | None | Reflux | 2 h | 85% | |
| Malononitrile, EAA, 4-MePhCHO | Ethanol | AcOH | 80°C | 4 h | 72%* | † |
†Hypothetical yield based on substrate analogy; EAA = ethyl acetoacetate; PhCHO = benzaldehyde; 4-MePhCHO = 4-methylbenzaldehyde.
Critical challenges include regioselective incorporation of the imino group and avoiding over-cyclization. The use of acetic acid as a proton source in and suggests its utility in stabilizing intermediates during MCRs.
Solvent and Temperature Effects on Cyclization
Solvent polarity and temperature critically influence the cyclization step. In, reactions in ethanol with acetic acid additives achieved higher yields (72–90%) compared to non-polar solvents like toluene. Elevated temperatures (130°C) promoted cyclization but risked decomposition of the cyano group.
Table 2: Solvent Screening for Cyclization (Hypothetical Data)
| Solvent | Dielectric Constant | Temperature | Yield* | Purity* |
|---|---|---|---|---|
| Ethanol | 24.3 | 130°C | 78% | 95% |
| DMF | 36.7 | 120°C | 65% | 88% |
| Acetonitrile | 37.5 | 100°C | 52% | 82% |
*Hypothetical data extrapolated from and.
Ethanol’s moderate polarity balances solubility of reactants and intermediates, while acetic acid protonates the imino group, facilitating cyclization.
Purification and Characterization Challenges
Purification of the target compound is complicated by its polar functional groups and tendency to form hydrates. Recrystallization from ethanol-water mixtures (9:1 v/v) is recommended based on, which reports successful isolation of similar dihydropyridazines. Characterization via NMR and IR spectroscopy is essential to confirm the imino (–NH) and cyano (–CN) groups:
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate?
A cyclocondensation reaction is commonly employed. For example, heating hydrazone derivatives (e.g., substituted aryl hydrazines) with ethyl cyanoacetate and a catalyst like 4-aminobutyric acid at 160°C for 2.5 hours, followed by purification via silica gel column chromatography using ethyl acetate/hexanes (1:3) as eluent . Derivatives with varying aryl substituents (e.g., 4-fluorophenyl or 4-methylphenyl) have been synthesized using similar protocols, yielding products with purities >95% after optimization .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm hydrogen/carbon environments and detect tautomeric forms. For example, derivatives show distinct imino proton signals at δ 12–14 ppm .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) with values (e.g., M+H) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: Tools like SHELXL (for refinement) and Mercury (for visualization) resolve crystal packing and hydrogen-bonding networks .
Q. How to optimize purification for high yields?
Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexanes) is standard. For polar derivatives, recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (R values reported in similar compounds range from 0.59–0.70) .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- DFT Validation: Apply hybrid functionals (e.g., B3LYP with exact exchange terms) to model electronic properties. Compare predicted IR/NMR spectra with experimental data; discrepancies >2.4 kcal/mol in thermochemical properties suggest recalibration of exchange-correlation functionals .
- 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous assignments, especially for tautomeric equilibria (e.g., imino vs. keto forms) .
Q. What strategies improve reaction yields for derivatives with electron-withdrawing substituents?
Substituents like nitro or trifluoromethyl reduce yields (40–50%) due to steric/electronic effects. Optimize by:
- Increasing reaction time (4–6 hours vs. 2.5 hours).
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Adding catalytic bases (e.g., triethylamine) to deprotonate reactive sites .
Q. How to investigate polymorphism or crystallographic packing effects?
- Mercury CSD Analysis: Use the "Materials Module" to compare packing motifs with Cambridge Structural Database (CSD) entries. Void visualization tools assess solvent-accessible volumes .
- DSC/TGA: Detect polymorphic transitions via melting point variations (reported ranges: 106–223°C for related compounds) .
Q. How to establish structure-activity relationships (SAR) for biological targets?
Synthesize analogs with systematic substituent variations (e.g., 4-methylphenyl vs. 4-fluorophenyl). Test bioactivity (e.g., enzyme inhibition) and correlate with:
- Electrostatic Potential Maps: Generated via DFT to highlight nucleophilic/electrophilic regions.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking) influencing binding .
Q. How to address discrepancies in tautomeric form identification?
- Variable-Temperature NMR: Monitor imino proton shifts across 25–80°C to detect tautomeric equilibria.
- X-ray Diffraction: Resolve keto-enol tautomers via bond-length analysis (C=O vs. C-N distances) .
Q. What computational methods predict stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
